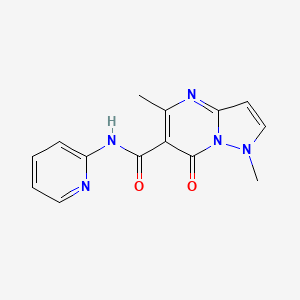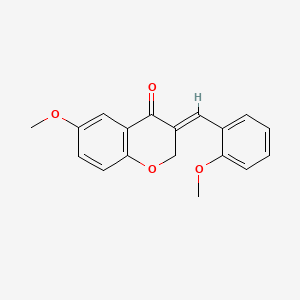
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzopyran core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one typically involves the condensation of 2-methoxybenzaldehyde with 6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various functionalized benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays and studies. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for further biological research.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of (E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-4H-1-benzopyran-4-one: Lacks the methoxyphenyl group and methoxy substituents.
6-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one: Similar core structure but without the methoxyphenyl group.
2-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the benzopyran core.
Uniqueness
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one is unique due to the combination of its benzopyran core and methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
130688-87-8 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(3E)-6-methoxy-3-[(2-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-20-14-7-8-17-15(10-14)18(19)13(11-22-17)9-12-5-3-4-6-16(12)21-2/h3-10H,11H2,1-2H3/b13-9+ |
InChI-Schlüssel |
VWBCQRHFAYNOOC-UKTHLTGXSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)OC/C(=C\C3=CC=CC=C3OC)/C2=O |
Kanonische SMILES |
COC1=CC2=C(C=C1)OCC(=CC3=CC=CC=C3OC)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


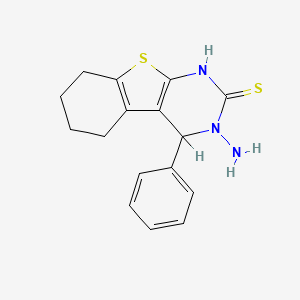
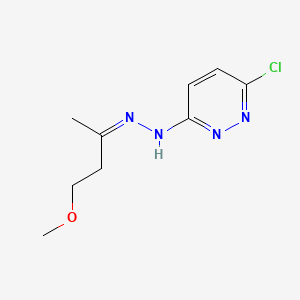


![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
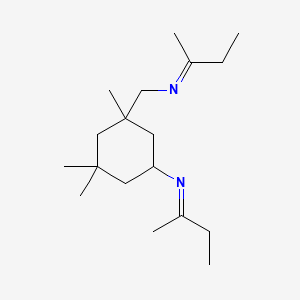
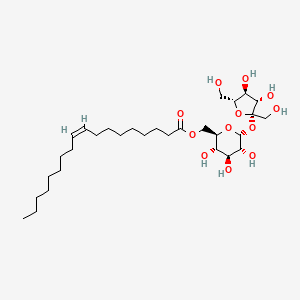
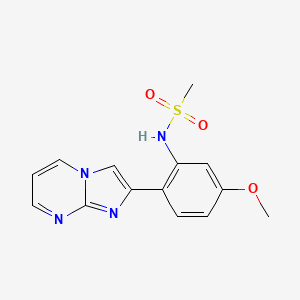
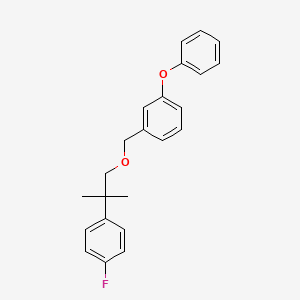
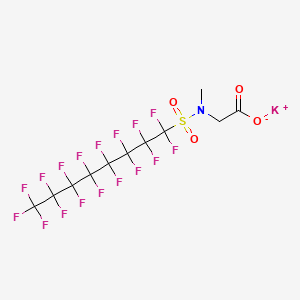
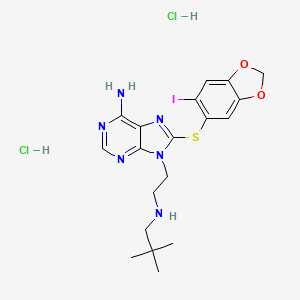
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
